Anticancer agent 66

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anticancer agent 66 is a compound that has garnered significant attention in the field of oncology due to its potent anticancer properties. This compound is part of a class of molecules known for their ability to inhibit the growth and proliferation of cancer cells. It has shown promise in preclinical studies and is currently being investigated for its potential use in cancer therapy.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 66 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of a key intermediate through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The purification of the compound is achieved through techniques such as crystallization, chromatography, and recrystallization to obtain a product of high purity suitable for pharmaceutical use.

化学反应分析

Types of Reactions

Anticancer agent 66 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds.

科学研究应用

Case Studies and Research Findings

-

Molecular Dynamics Simulation Study

- A study investigated the loading of various anticancer drugs, including Anticancer Agent 66, into UiO-66 nanocarriers. The study utilized molecular dynamics simulations to analyze the interaction energies and mobility of the drugs within the nanocarrier system. Results indicated that higher concentrations of drugs led to increased loading efficiency, with this compound showing significant potential for effective delivery systems due to its favorable interaction with UiO-66 .

-

Combination Therapy Investigations

- Research has explored the efficacy of combining this compound with other chemotherapeutics. In particular, studies on drug repurposing have highlighted how existing medications can be combined with new agents like this compound to enhance therapeutic outcomes. For instance, combining it with established anticancer drugs could potentially reduce side effects while improving efficacy .

-

Natural Compound Synergy

- The investigation into natural compounds as anticancer agents has revealed that this compound may work synergistically with compounds such as curcumin and epigallocatechin gallate (EGCG). These natural compounds have demonstrated chemopreventive properties and might enhance the anticancer effects when used in conjunction with synthetic agents like this compound .

Data Tables

作用机制

The mechanism of action of Anticancer agent 66 involves its interaction with specific molecular targets within cancer cells. It is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. For example, it may target the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis (programmed cell death) and inhibition of cell growth. Additionally, it may interfere with DNA replication and repair processes, further contributing to its anticancer effects.

相似化合物的比较

Anticancer agent 66 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:

Daunorubicin: An anthracycline antibiotic used in cancer chemotherapy.

Doxorubicin: A derivative of daunorubicin with a similar mechanism of action.

Mitoxantrone: An anthracenedione used in the treatment of certain types of cancer.

Compared to these compounds, this compound may offer advantages such as improved efficacy, reduced toxicity, and a broader spectrum of activity against different cancer types.

Conclusion

This compound represents a promising candidate in the fight against cancer. Its unique chemical properties, diverse range of reactions, and potential applications in scientific research and medicine make it a valuable compound for further investigation. Continued research and development efforts are essential to fully realize its potential and bring new hope to cancer patients worldwide.

生物活性

Anticancer agent 66, also known as Compound 13e, has garnered attention in recent years due to its promising biological activity against various cancer cell lines. This article delves into its mechanisms of action, efficacy, and potential applications in cancer therapy, supported by data tables and relevant case studies.

This compound exhibits its biological activity primarily through the induction of apoptosis and modulation of cell cycle dynamics. Research indicates that this compound significantly increases the sub-G1 cell population in MCF-7 breast cancer cells, suggesting a potent apoptotic effect. The underlying mechanisms include:

- Induction of Apoptosis : this compound activates apoptotic pathways, leading to increased caspase activity and subsequent cancer cell death.

- Cell Cycle Arrest : The compound induces cell cycle arrest at various phases, particularly influencing the G1 phase, which is critical for preventing cancer cell proliferation.

Efficacy in Cancer Cell Lines

The efficacy of this compound has been evaluated across multiple cancer cell lines. Below is a summary table showcasing its inhibitory effects:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| MCF-7 | < 20 | Induces apoptosis; increases sub-G1 population | Significant growth inhibition observed |

| HCT-116 | < 15 | Cell cycle arrest at G0/G1 phase | Downregulation of cyclin D1 |

| PC-3 | < 10 | Inhibition of AKT/cyclin D1/CDK4 pathway | Reduces proliferation and invasion |

| DU145 | < 12 | Induction of ROS; activation of Bax | Enhanced apoptosis via Bcl-2 downregulation |

Study 1: Apoptotic Pathways in MCF-7 Cells

A study demonstrated that this compound effectively induced apoptosis in MCF-7 cells via the activation of caspase-3 and caspase-9. The treatment resulted in a marked increase in apoptotic markers, including PARP cleavage, confirming the compound's role in promoting programmed cell death .

Study 2: Cell Cycle Analysis

In another investigation focusing on HCT-116 cells, this compound was shown to arrest the cells at the G0/G1 phase. This was associated with significant downregulation of cyclin D1 and upregulation of p21, indicating a disruption in the normal cell cycle progression essential for tumor growth .

Study 3: Comparative Efficacy

A comparative analysis with other known anticancer agents revealed that this compound exhibited lower IC50 values than traditional chemotherapeutics like Etoposide across various cancer lines, highlighting its potential as a more effective treatment option .

属性

分子式 |

C26H23Cl2FN6O2S2 |

|---|---|

分子量 |

605.5 g/mol |

IUPAC 名称 |

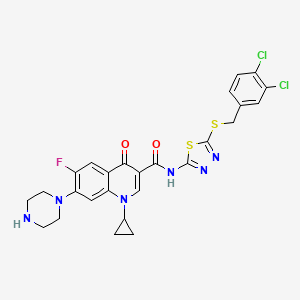

1-cyclopropyl-N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxamide |

InChI |

InChI=1S/C26H23Cl2FN6O2S2/c27-18-4-1-14(9-19(18)28)13-38-26-33-32-25(39-26)31-24(37)17-12-35(15-2-3-15)21-11-22(34-7-5-30-6-8-34)20(29)10-16(21)23(17)36/h1,4,9-12,15,30H,2-3,5-8,13H2,(H,31,32,37) |

InChI 键 |

XZEIEOWUCMQKBT-UHFFFAOYSA-N |

规范 SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)NC5=NN=C(S5)SCC6=CC(=C(C=C6)Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。